molecular formula C17H14N4O2 B11700946 N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11700946
M. Wt: 306.32 g/mol
InChI Key: GCSXLUJMRQVXCH-VXLYETTFSA-N
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Description

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is derived from the condensation of 1-acetyl-1H-indole-3-carbaldehyde and pyridine-3-carbohydrazide. Schiff bases are known for their stability and ability to form complexes with metal ions, making them significant in various fields such as coordination chemistry, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 1-acetyl-1H-indole-3-carbaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets through the Schiff base moiety. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both indole and pyridine moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to similar compounds .

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

N-[(E)-(1-acetylindol-3-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H14N4O2/c1-12(22)21-11-14(15-6-2-3-7-16(15)21)10-19-20-17(23)13-5-4-8-18-9-13/h2-11H,1H3,(H,20,23)/b19-10+

InChI Key

GCSXLUJMRQVXCH-VXLYETTFSA-N

Isomeric SMILES

CC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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